2-[5-(3-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride
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Overview
Description
2-[5-(3-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives often involves cyclization reactions, hydrogenation, and functionalization of precursor molecules. For instance, piperidine can be synthesized by the hydrogenation of pyridine over a molybdenum disulfide catalyst . Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .
Industrial Production Methods
Industrial production of piperidine derivatives typically involves large-scale hydrogenation processes. The hydrogenation of pyridine to piperidine is a common industrial method, utilizing catalysts such as molybdenum disulfide .
Chemical Reactions Analysis
Types of Reactions
Piperidine derivatives undergo various chemical reactions, including:
Oxidation: Piperidine can be oxidized to form piperidones.
Reduction: Reduction reactions can convert piperidones back to piperidines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and sulfonium salts are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include substituted piperidines, piperidones, and various functionalized piperidine derivatives .
Scientific Research Applications
2-[5-(3-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of piperidine derivatives involves their interaction with specific molecular targets and pathways. These compounds can bind to receptors, enzymes, or other proteins, modulating their activity. For example, piperidine derivatives have been shown to inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but with a different hybridization state.
Pyrrolidine: A five-membered ring with one nitrogen atom.
Piperazine: A six-membered ring with two nitrogen atoms.
Uniqueness
2-[5-(3-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine hydrochloride is unique due to its specific substitution pattern and the presence of the oxazole ring. This structural uniqueness contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
5-[(3-chlorophenyl)methyl]-2-piperidin-2-yl-1,3-oxazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O.ClH/c16-12-5-3-4-11(8-12)9-13-10-18-15(19-13)14-6-1-2-7-17-14;/h3-5,8,10,14,17H,1-2,6-7,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIYJNFENLJNFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC=C(O2)CC3=CC(=CC=C3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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